IOX2 is a cell-permeable inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase-2 (PHD2), a key oxygen-sensing enzyme that regulates HIF-1α degradation. By competing with the endogenous co-substrate 2-oxoglutarate, IOX2 stabilizes HIF-1α under normoxic conditions. Unlike early-generation pan-hydroxylase inhibitors, IOX2 provides nanomolar potency against PHD2 (IC50 = 21 nM) while maintaining >100-fold selectivity against other 2-oxoglutarate-dependent oxygenases. This quantitative target profile makes it a specific procurement choice for researchers and formulators requiring off-target-free induction of the HIF signaling cascade in fibrosis, angiogenesis, and ischemic disease models .
Substituting IOX2 with generic 2-oxoglutarate analogues like Dimethyloxalylglycine (DMOG) or broad-spectrum inhibitors like IOX1 alters the experimental baseline. Pan-inhibitors indiscriminately block Factor Inhibiting HIF (FIH) as well as Jumonji-C (JmjC) histone demethylases and TET enzymes, triggering epigenetic modifications and altering the transcriptional transactivation profile of HIF-1α. Furthermore, the millimolar concentrations required for DMOG induce metabolic toxicity and solvent-related artifacts in cell lines. Procuring IOX2 ensures selective PHD2 inhibition at nanomolar concentrations, preserving the baseline epigenetic landscape and isolating specific hypoxia-driven phenotypes [1].
IOX2 inhibits PHD2 with an IC50 of 21 nM, representing a >10,000-fold in vitro potency difference over the generic baseline DMOG, which requires high micromolar to millimolar concentrations to achieve cellular efficacy. This potency allows for low-micromolar dosing in cell cultures, reducing solvent (DMSO) load and mitigating the metabolic toxicity associated with bulk 2-oxoglutarate analogues.
| Evidence Dimension | Cell-free PHD2 Inhibition (IC50) |
| Target Compound Data | 21 nM |
| Comparator Or Baseline | DMOG (~1 mM for cellular efficacy) |
| Quantified Difference | >10,000-fold higher in vitro potency for IOX2 |
| Conditions | AlphaScreen in vitro hydroxylation assay and cell-based HIF-1α induction |
Procuring a highly potent inhibitor minimizes off-target metabolic disruption and solvent-induced artifacts in sensitive primary cell models.
Broad-spectrum 2OG oxygenase inhibitors like IOX1 block both cytosolic and nuclear targets, including Jumonji-C (JmjC) histone demethylases. In contrast, IOX2 displays an IC50 > 100 µM against JMJD2A, JMJD2C, JMJD2E, and JMJD3, providing over 100-fold selectivity for PHD2 [1]. This prevents confounding alterations to histone methylation states during hypoxia modeling.
| Evidence Dimension | Histone Demethylase Inhibition (JMJD2A/C/E/3) |
| Target Compound Data | IC50 > 100 µM (Inactive) |
| Comparator Or Baseline | IOX1 (Broad-spectrum pan-epigenetic inhibition) |
| Quantified Difference | IOX2 maintains >100-fold selectivity for PHD2; IOX1 lacks this selectivity |
| Conditions | AlphaScreen profiling against human histone Nε-methyl lysine demethylases |
Selecting IOX2 prevents confounding alterations to histone methylation states, ensuring that observed phenotypes are strictly driven by HIF stabilization.
DMOG and DM-NOFD potently inhibit Factor Inhibiting HIF (FIH). IOX2 selectively spares FIH activity (IC50 > 100 µM). Consequently, IOX2 induces HIF-1α in a form that is unhydroxylated at prolyl residues but remains hydroxylated at N803, preserving specific FIH-dependent downstream signaling and cellular localization dynamics [1].
| Evidence Dimension | FIH (Factor Inhibiting HIF) Inhibition |
| Target Compound Data | IC50 > 100 µM (Inactive) |
| Comparator Or Baseline | DMOG (Potent FIH inhibition) |
| Quantified Difference | IOX2 selectively leaves FIH active; DMOG completely suppresses N803 hydroxylation |
| Conditions | In vitro enzymatic assays and cellular immunostaining for HIF1α N803 hydroxylation |
Crucial for researchers needing to isolate PHD-specific pathways without disrupting the FIH-regulated C-terminal transactivation domain of HIF-1α.
For formulation development, IOX2 demonstrates quantifiable compatibility with liposomal encapsulation. Driven by a transmembrane calcium acetate gradient, IOX2 achieves nearly 100% remote loading efficiency into nanosized liposomes, forming stable intracellular nanoprecipitates. In targeted delivery models, this liposomal IOX2 formulation stabilized HIF-1α at higher levels than the free drug at matched 50-100 µM concentrations[1].
| Evidence Dimension | Remote Loading Efficiency and Cellular Efficacy |
| Target Compound Data | ~100% encapsulation efficiency; superior HIF-1α induction |
| Comparator Or Baseline | Free IOX2 in standard solvent |
| Quantified Difference | Near-complete liposomal encapsulation with enhanced target engagement over free drug |
| Conditions | Transmembrane calcium acetate gradient loading; normoxic HeLa/KB cell assays |
Validates IOX2 as a highly processable active pharmaceutical ingredient (API) for nanomedicine developers engineering targeted anti-ischemic therapies.
Because IOX2 selectively stabilizes HIF-1α without the widespread epigenetic disruption caused by DMOG or IOX1, it is the standard hypoxia mimetic for 3D organoid and primary cell models of liver fibrosis and cardiac ischemia. Its use ensures that observed fibrotic gene transcription is strictly driven by the PHD/HIF axis [1].
The physicochemical profile of IOX2 allows for nearly 100% remote loading into targeted liposomes via a calcium acetate gradient. This makes it an effective active pharmaceutical ingredient (API) for developing advanced drug delivery systems aimed at treating localized ischemic conditions where free-drug biodistribution is suboptimal [2].
In mechanistic studies, IOX2 is utilized to isolate the effects of prolyl hydroxylation from asparaginyl hydroxylation. By sparing Factor Inhibiting HIF (FIH) activity, IOX2 allows researchers to study HIF-1α dynamics while maintaining normal N803 hydroxylation and FIH-dependent cellular localization [3].